molecular formula C30H27N3O6 B12035644 2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate CAS No. 769151-50-0

2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate

Cat. No.: B12035644
CAS No.: 769151-50-0
M. Wt: 525.6 g/mol
InChI Key: ULVHOWQAUKJEGP-ZCTHSVRISA-N
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Description

2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring, a hydrazone group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate typically involves multiple steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the reaction of naphthalen-1-ylamine with an oxoacetyl compound to form the hydrazone intermediate. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions.

  • Condensation Reaction: : The hydrazone intermediate is then reacted with 2-methoxy-4-formylphenyl 4-propoxybenzoate in the presence of a catalyst such as acetic acid. This condensation reaction results in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

  • Substitution: : The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acetic acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

  • Biology: : The compound can be used in biochemical assays to study enzyme interactions and protein binding.

  • Industry: : The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with protein residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-butoxybenzoate
  • 2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate

Uniqueness

The uniqueness of 2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

769151-50-0

Molecular Formula

C30H27N3O6

Molecular Weight

525.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C30H27N3O6/c1-3-17-38-23-14-12-22(13-15-23)30(36)39-26-16-11-20(18-27(26)37-2)19-31-33-29(35)28(34)32-25-10-6-8-21-7-4-5-9-24(21)25/h4-16,18-19H,3,17H2,1-2H3,(H,32,34)(H,33,35)/b31-19+

InChI Key

ULVHOWQAUKJEGP-ZCTHSVRISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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